Cas no 1248209-70-2 (3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline)

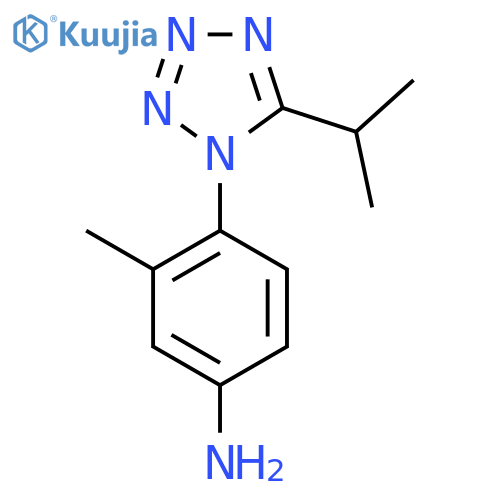

1248209-70-2 structure

商品名:3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline

3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline 化学的及び物理的性質

名前と識別子

-

- 3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline

- 3-Methyl-4-(5-propan-2-yltetrazol-1-yl)aniline

- Benzenamine, 3-methyl-4-[5-(1-methylethyl)-1H-tetrazol-1-yl]-

- 3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline

-

- インチ: 1S/C11H15N5/c1-7(2)11-13-14-15-16(11)10-5-4-9(12)6-8(10)3/h4-7H,12H2,1-3H3

- InChIKey: DTMAIXUUNDLRBU-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=CC(=CC=2C)N)C(C(C)C)=NN=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 232

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 69.6

3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151119-2.5g |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 2.5g |

$1680.0 | 2023-05-26 | ||

| Enamine | EN300-151119-0.05g |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 0.05g |

$719.0 | 2023-05-26 | ||

| Enamine | EN300-151119-0.5g |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 0.5g |

$823.0 | 2023-05-26 | ||

| Enamine | EN300-151119-0.25g |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 0.25g |

$789.0 | 2023-05-26 | ||

| Enamine | EN300-151119-5.0g |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 5g |

$2485.0 | 2023-05-26 | ||

| Enamine | EN300-151119-50mg |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 50mg |

$719.0 | 2023-09-27 | ||

| Enamine | EN300-151119-2500mg |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 2500mg |

$1680.0 | 2023-09-27 | ||

| Enamine | EN300-151119-0.1g |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 0.1g |

$755.0 | 2023-05-26 | ||

| Enamine | EN300-151119-1.0g |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 1g |

$857.0 | 2023-05-26 | ||

| Enamine | EN300-151119-10.0g |

3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |

1248209-70-2 | 10g |

$3683.0 | 2023-05-26 |

3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

1248209-70-2 (3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 624-75-9(Iodoacetonitrile)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬